molecular formula C16H20ClN3OS B11520396 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide

Cat. No.: B11520396
M. Wt: 337.9 g/mol
InChI Key: QFPHJNORNSVTGI-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}HEPTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}HEPTANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the nucleophilic attack of the amines to form the desired heptanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}HEPTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}HEPTANAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}HEPTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}HEPTANAMIDE is unique due to its specific combination of a chlorophenyl group and a heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20ClN3OS

Molecular Weight

337.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]heptanamide

InChI

InChI=1S/C16H20ClN3OS/c1-2-3-4-5-6-14(21)18-16-20-19-15(22-16)11-12-7-9-13(17)10-8-12/h7-10H,2-6,11H2,1H3,(H,18,20,21)

InChI Key

QFPHJNORNSVTGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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